Predicted Physicochemical Profile of 5-Bromo-3-iodobenzene-1,2-diamine vs. 3,5-Dibromo Analog
Computational models predict a clear differentiation in the physicochemical properties of 5-bromo-3-iodobenzene-1,2-diamine compared to its 3,5-dibromo analog, which is relevant for purification and biological assays. The target compound has a predicted pKa of 2.13 ± 0.10, whereas 3,5-dibromobenzene-1,2-diamine is predicted to have a pKa of 1.75 ± 0.10 . Additionally, its predicted XLogP is 1.9, compared to a predicted XLogP of 1.4 for the dibromo derivative .
| Evidence Dimension | Predicted pKa (Acidity Constant) |
|---|---|
| Target Compound Data | 2.13 ± 0.10 |
| Comparator Or Baseline | 3,5-Dibromobenzene-1,2-diamine: 1.75 ± 0.10 |
| Quantified Difference | Delta pKa = +0.38 |
| Conditions | ACD/Labs predicted pKa using standard algorithms |
Why This Matters
The higher predicted pKa indicates slightly weaker acidity, which can influence protonation state and solubility in aqueous buffer systems, affecting chromatographic behavior and bioassay conditions.
